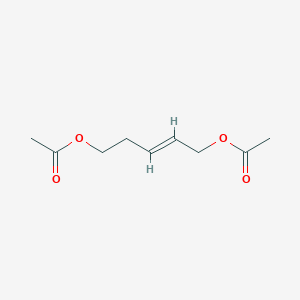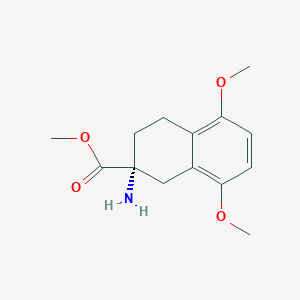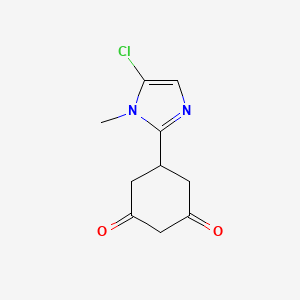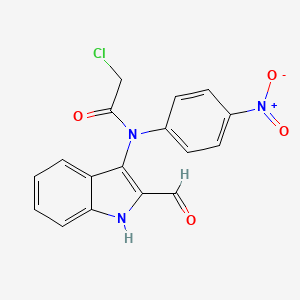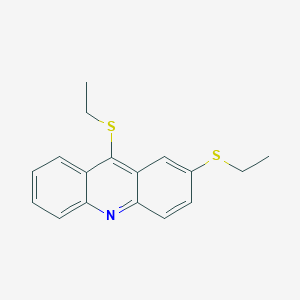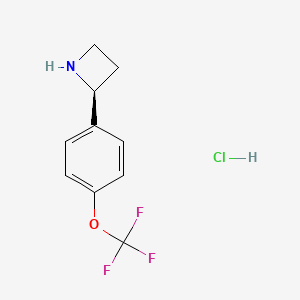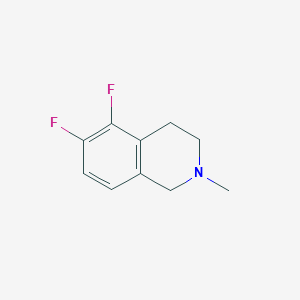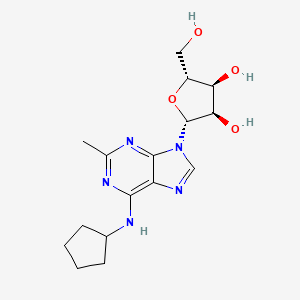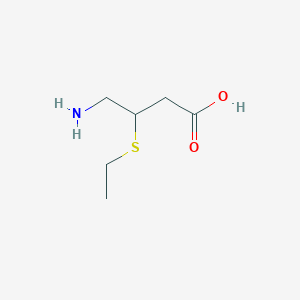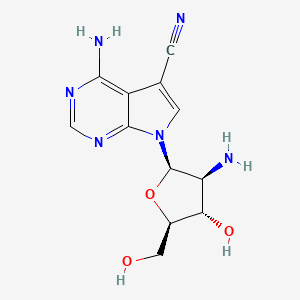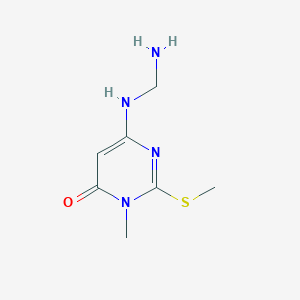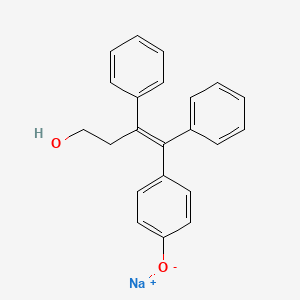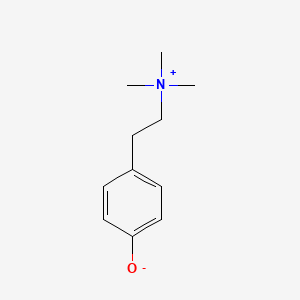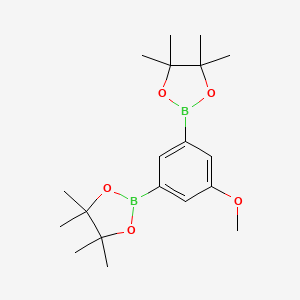![molecular formula C11H11N7O2S B12940755 4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide CAS No. 651734-05-3](/img/structure/B12940755.png)
4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide is a compound that combines a purine derivative with a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide typically involves the reaction of 2-amino-6-chloropurine with 4-aminobenzenesulfonamide. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or ethanol, often in the presence of a base like triethylamine . The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated purine derivatives.
Scientific Research Applications
4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis. The compound also interferes with bacterial growth by inhibiting bacterial carbonic anhydrases .
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with potential anticancer properties.
2-Amino-6-chloropurine: A precursor in the synthesis of various purine derivatives.
4-Aminobenzenesulfonamide: A sulfonamide derivative with antimicrobial properties.
Uniqueness
4-((2-Amino-1H-purin-6-yl)amino)benzenesulfonamide is unique due to its dual functionality, combining the properties of both purine and sulfonamide groups. This dual functionality enhances its potential as a therapeutic agent, offering both anticancer and antimicrobial activities .
Properties
CAS No. |
651734-05-3 |
|---|---|
Molecular Formula |
C11H11N7O2S |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
4-[(2-amino-7H-purin-6-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H11N7O2S/c12-11-17-9-8(14-5-15-9)10(18-11)16-6-1-3-7(4-2-6)21(13,19)20/h1-5H,(H2,13,19,20)(H4,12,14,15,16,17,18) |
InChI Key |
VMXSRIPZZGSAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


